molecular formula C6H10O B13584504 (2Z)-3-cyclopropylprop-2-en-1-ol

(2Z)-3-cyclopropylprop-2-en-1-ol

Cat. No.: B13584504
M. Wt: 98.14 g/mol
InChI Key: UKPAEMCHJQUQCQ-UPHRSURJSA-N
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Description

(2Z)-3-cyclopropylprop-2-en-1-ol: is an organic compound characterized by the presence of a cyclopropyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-cyclopropylprop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with propargyl bromide under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-cyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Cyclopropylpropenal or cyclopropylpropanoic acid.

    Reduction: Cyclopropylpropanol.

    Substitution: Cyclopropylprop-2-en-1-yl chloride.

Scientific Research Applications

(2Z)-3-cyclopropylprop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-cyclopropylprop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-cyclopropylprop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (2Z)-3-cyclopropylprop-2-en-1-thiol: Contains a thiol group in place of the hydroxyl group.

    (2Z)-3-cyclopropylprop-2-en-1-yl acetate: An ester derivative of the compound.

Uniqueness

(2Z)-3-cyclopropylprop-2-en-1-ol is unique due to its specific structural configuration and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(Z)-3-cyclopropylprop-2-en-1-ol

InChI

InChI=1S/C6H10O/c7-5-1-2-6-3-4-6/h1-2,6-7H,3-5H2/b2-1-

InChI Key

UKPAEMCHJQUQCQ-UPHRSURJSA-N

Isomeric SMILES

C1CC1/C=C\CO

Canonical SMILES

C1CC1C=CCO

Origin of Product

United States

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